“2-Bromo-6-nitro-4-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C7H4BrF3N2O3 . It has a molecular weight of 301.02 . The compound is solid in physical form .
The InChI code for “2-Bromo-6-nitro-4-(trifluoromethoxy)aniline” is 1S/C7H4BrF3N2O3/c8-4-1-3 (16-7 (9,10)11)2-5 (6 (4)12)13 (14)15/h1-2H,12H2
. This code provides a specific textual representation of the compound’s molecular structure.
The compound is solid in physical form . It should be stored in a dark place, sealed in dry, at room temperature .
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula . This compound features a bromine atom, a nitro group, and a trifluoromethoxy group attached to an aniline ring, which contributes to its unique chemical properties. It is utilized in various chemical research and industrial applications due to its reactivity and potential biological activity.
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline belongs to the class of aromatic amines, specifically substituted anilines. Its structure incorporates multiple functional groups, which classify it as a halogenated nitro compound with trifluoromethoxy substitution.
The synthesis of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 2-Bromo-4-(trifluoromethoxy)aniline. The nitration process can be conducted using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selectivity for the desired nitro substitution .
The molecular structure of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline can be represented as follows:
The structure includes:
The compound's structural data can be visualized through its SMILES representation: C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])Br
.
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Limited information exists regarding its pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion). Related compounds have been studied for their effects on biological systems using methodologies such as nuclear magnetic resonance spectroscopy.
The stability of this compound can be influenced by environmental factors such as light exposure and temperature; it is recommended to store it in a dark place at room temperature.
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline has potential applications in:
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 143201-45-0
CAS No.: 138079-63-7